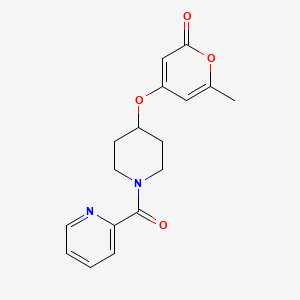
6-methyl-4-((1-picolinoylpiperidin-4-yl)oxy)-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-4-((1-picolinoylpiperidin-4-yl)oxy)-2H-pyran-2-one, also known as MPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPP belongs to the class of pyranone derivatives and has been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 6-methyl-4-((1-picolinoylpiperidin-4-yl)oxy)-2H-pyran-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 6-methyl-4-((1-picolinoylpiperidin-4-yl)oxy)-2H-pyran-2-one has been shown to inhibit the activity of cyclic AMP-dependent protein kinase and to modulate the expression of various genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects
6-methyl-4-((1-picolinoylpiperidin-4-yl)oxy)-2H-pyran-2-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, to reduce inflammation in animal models of arthritis, and to inhibit the replication of various viruses, including HIV and hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
6-methyl-4-((1-picolinoylpiperidin-4-yl)oxy)-2H-pyran-2-one has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, 6-methyl-4-((1-picolinoylpiperidin-4-yl)oxy)-2H-pyran-2-one also has some limitations, including its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on 6-methyl-4-((1-picolinoylpiperidin-4-yl)oxy)-2H-pyran-2-one. One potential area of research is the development of 6-methyl-4-((1-picolinoylpiperidin-4-yl)oxy)-2H-pyran-2-one analogs with improved pharmacological properties. Another potential area of research is the elucidation of the mechanism of action of 6-methyl-4-((1-picolinoylpiperidin-4-yl)oxy)-2H-pyran-2-one and its potential use in the treatment of various diseases. Finally, there is a need for further studies on the safety and toxicity of 6-methyl-4-((1-picolinoylpiperidin-4-yl)oxy)-2H-pyran-2-one in animal models and humans.
Synthesemethoden
The synthesis of 6-methyl-4-((1-picolinoylpiperidin-4-yl)oxy)-2H-pyran-2-one involves a multi-step process that starts with the reaction of 4-piperidone with picolinic acid to form 1-picolinoylpiperidin-4-ol. This intermediate compound is then reacted with 6-methyl-2H-pyran-2-one in the presence of a catalyst to produce 6-methyl-4-((1-picolinoylpiperidin-4-yl)oxy)-2H-pyran-2-one.
Wissenschaftliche Forschungsanwendungen
6-methyl-4-((1-picolinoylpiperidin-4-yl)oxy)-2H-pyran-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. 6-methyl-4-((1-picolinoylpiperidin-4-yl)oxy)-2H-pyran-2-one has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
6-methyl-4-[1-(pyridine-2-carbonyl)piperidin-4-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12-10-14(11-16(20)22-12)23-13-5-8-19(9-6-13)17(21)15-4-2-3-7-18-15/h2-4,7,10-11,13H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDKRNNMQIEHPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dihydroxy-3-methylphenyl)ethanone](/img/structure/B2661298.png)
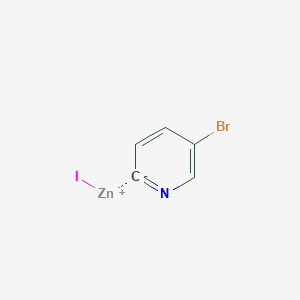
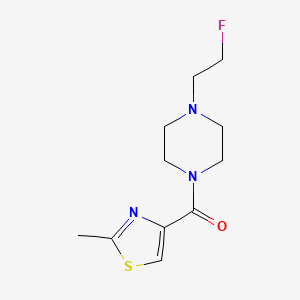
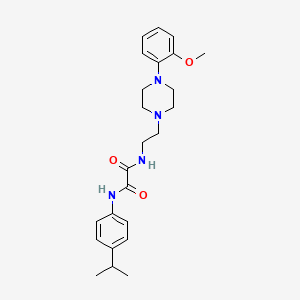
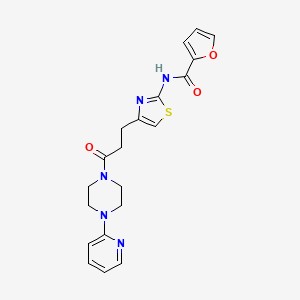

![Methyl 2-[1-(2-aminoethyl)cyclohexyl]acetate](/img/structure/B2661310.png)
![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B2661311.png)
![Methyl [(4,6-Dihydroxypyrimidin-2-yl)thio]acetate](/img/structure/B2661312.png)
![3-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.1]heptan-1-yl]propanoic acid](/img/structure/B2661313.png)
![N-(3-ethylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2661315.png)
![(2-ethylbenzo[d]thiazol-6-yl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2661318.png)

